GSK-114 is a compound that has garnered attention in medicinal chemistry, particularly for its role as an inhibitor of glycogen synthase kinase-3 (GSK3). GSK3 is a serine/threonine kinase involved in various cellular processes, including glucose metabolism and cell signaling. The compound is primarily classified under small molecule inhibitors targeting GSK3, which plays a significant role in several diseases, including diabetes and cancer.
The development of GSK-114 is linked to research efforts aimed at identifying effective GSK3 inhibitors. This compound falls under the category of synthetic organic compounds designed to modulate enzyme activity, specifically targeting the GSK3 isoforms. Its classification as a GSK3 inhibitor positions it within the broader context of therapeutic agents aimed at metabolic disorders and cancer treatment.
The synthesis of GSK-114 involves several steps typical of organic synthesis methodologies aimed at producing small molecule inhibitors. Key techniques include:
The synthetic pathway typically includes the use of specific reagents and conditions that enhance yield and purity, such as controlled temperatures and solvents that facilitate optimal reaction kinetics .
GSK-114 exhibits a complex molecular structure characterized by specific functional groups that contribute to its inhibitory activity against GSK3. The structural formula includes:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to elucidate the precise arrangement of atoms within GSK-114, confirming its three-dimensional conformation that is critical for its biological function .
GSK-114 undergoes various chemical reactions that are essential for its synthesis and potential modification:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and catalyst presence, which are meticulously optimized during synthesis .
The mechanism of action for GSK-114 primarily involves its binding to the ATP-binding site of GSK3. Upon binding, GSK-114 inhibits the phosphorylation activity of the kinase, leading to:
Molecular docking studies have illustrated how GSK-114 interacts with key residues in the enzyme's active site, providing insights into its binding affinity and specificity .
GSK-114 possesses distinct physical and chemical properties that are crucial for its functionality:
Characterization techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity levels and confirm identity .
GSK-114 has several notable applications in scientific research:
The ongoing research into GSK-114 continues to reveal its potential across multiple therapeutic areas, highlighting its significance in contemporary medicinal chemistry .
GSK-114 (CAS 1301761-96-5) is a small-molecule inhibitor with the chemical formula C₁₉H₂₃N₅O₄S and a molecular weight of 417.48 g/mol. Structurally, it features a bis-sulfonamide core linked to a dimethylaniline moiety and a methoxy-substituted benzimidazole ring. This architecture enables high-affinity binding to the ATP pocket of cardiac troponin I-interacting kinase (TNNI3K/CARK), achieved through hydrogen bonding with Val 135 and hydrophobic interactions with Leu 119 and Ile 157 residues in the kinase domain [1]. The compound exhibits an IC₅₀ of 25 nM against TNNI3K, with 40-fold selectivity over B-Raf kinase (IC₅₀ = 1 µM) [1]. Its solubility profile includes stability in DMSO (5.95 mg/mL at 14.25 mM), facilitating in vitro assays [1].
Table 1: Structural and Pharmacokinetic Profile of GSK-114
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₃N₅O₄S |
Molecular Weight | 417.48 g/mol |
CAS Registry Number | 1301761-96-5 |
TNNI3K Inhibition (IC₅₀) | 25 nM |
B-Raf Selectivity (IC₅₀) | 1 µM (40-fold selectivity vs. TNNI3K) |
Solubility (DMSO) | 5.95 mg/mL |
Oral Bioavailability (Rat) | Cₘₐₓ = 130 ng/mL @ 2 mg/kg |
Kinase profiling reveals that GSK-114 binds seven off-target kinases at 1 µM concentrations, including ACK1, MEK5, and PDGFRB, though with significantly reduced affinity compared to TNNI3K [1]. Pharmacokinetically, it demonstrates favorable oral absorption in rats, achieving a plasma Cₘₐₓ of 130 ng/mL within 2 hours post-administration (2 mg/kg dose). Its elimination half-life (t₁/₂) is 3.6 hours, supported by 20.2% plasma protein binding, which contributes to sustained target engagement [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7